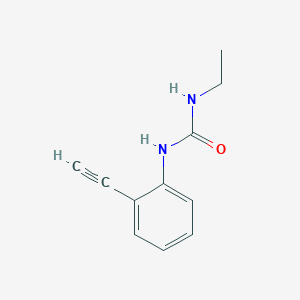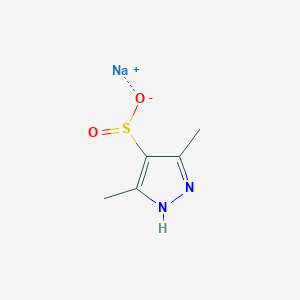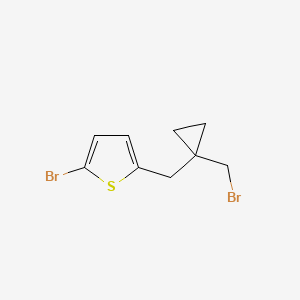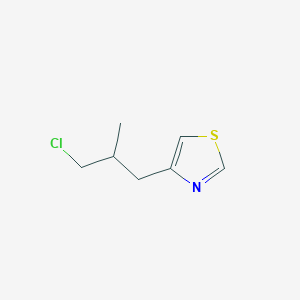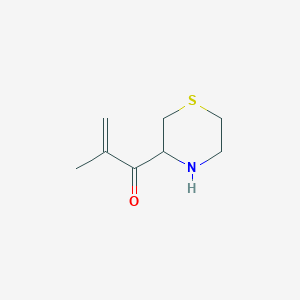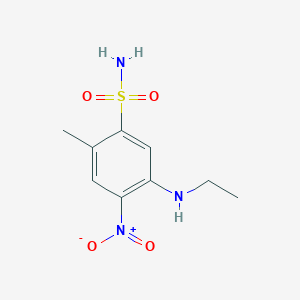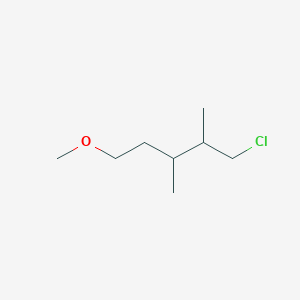
1-Chloro-5-methoxy-2,3-dimethylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-5-methoxy-2,3-dimethylpentane is an organic compound belonging to the class of aliphatic halides It is characterized by the presence of a chlorine atom, a methoxy group, and two methyl groups attached to a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-methoxy-2,3-dimethylpentane can be achieved through several methods. One common approach involves the chlorination of 5-methoxy-2,3-dimethylpentane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Chloro-5-methoxy-2,3-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
科学研究应用
1-Chloro-5-methoxy-2,3-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a building block for the synthesis of polymers or other industrial products.
作用机制
The mechanism of action of 1-Chloro-5-methoxy-2,3-dimethylpentane depends on its specific application. In chemical reactions, the chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation or reduction reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved in its biological activity are subject to ongoing research and may vary depending on the specific context of its use.
相似化合物的比较
1-Chloro-5-methoxy-2,3-dimethylpentane can be compared with other similar compounds such as:
2-Chloro-3-methylpentane: Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
1-Chloro-4-ethylcyclohexane: Contains a cyclohexane ring instead of a linear pentane backbone, leading to different chemical properties.
4-tert-Butyl-3-iodoheptane:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H17ClO |
|---|---|
分子量 |
164.67 g/mol |
IUPAC 名称 |
1-chloro-5-methoxy-2,3-dimethylpentane |
InChI |
InChI=1S/C8H17ClO/c1-7(4-5-10-3)8(2)6-9/h7-8H,4-6H2,1-3H3 |
InChI 键 |
UQVDWZHTUAGFAR-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC)C(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
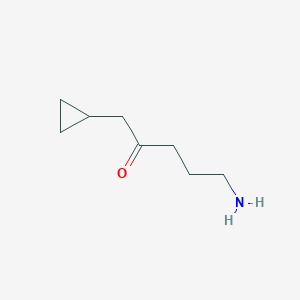
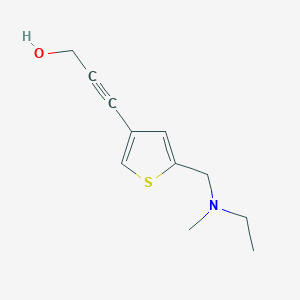
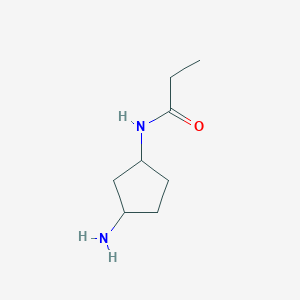
![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
